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Compound of Interest

Compound Name: Uprosertib

Cat. No.: B612135

Technical Support Center: GSK2141795

Welcome to the technical support center for GSK2141795 (Uprosertib). This resource is
designed to assist researchers, scientists, and drug development professionals in overcoming
experimental variability and addressing common challenges encountered when working with
this potent and selective pan-Akt inhibitor.

Quick Facts

Property Value Reference
Synonyms Uprosertib, GSK795 [1]
CAS Number 1047634-65-0 [1]
Molecular Formula C18H16Cl2F2N40O2 [1]
Molecular Weight 429.25 g/mol [1]

) ) ATP-competitive inhibitor of
Mechanism of Action [2][3]
Aktl, Akt2, and Akt3
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Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of GSK2141795?

Al: GSK2141795, also known as Uprosertib, is an orally bioavailable, ATP-competitive
inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[4] It
targets all three isoforms of Akt (Aktl, Akt2, and Akt3), thereby inhibiting the PI3K/Akt signaling
pathway. This inhibition can lead to the suppression of tumor cell proliferation and the induction
of apoptosis.[4]

Q2: What are the recommended storage conditions for GSK2141795?

A2: For long-term storage, GSK2141795 powder should be stored at -20°C for up to three
years.[5] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six
months or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is
recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Q3: How should | prepare stock and working solutions of GSK2141795?

A3: GSK2141795 is soluble in DMSO and DMF.[1] For cell-based assays, a common practice
is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock
solution can then be serially diluted in DMSO to create intermediate concentrations. For the
final working solution, the DMSO stock is further diluted in cell culture medium. It is crucial to
ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to
avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration
of DMSO) should always be included in your experiments.

Q4: What are the known off-target effects of GSK2141795?

A4: Besides its potent inhibition of Akt isoforms, GSK2141795 has been shown to potently
inhibit some members of the PKC family (PRKACA and PRKACB) and the cGMP-dependent
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protein kinase PRKGL1.[1] When interpreting unexpected experimental outcomes, it is important
to consider these potential off-target activities.

Q5: What are the known mechanisms of resistance to GSK2141795?

A5: Resistance to Akt inhibitors like GSK2141795 can arise through several mechanisms. One
key mechanism is the activation of parallel signaling pathways that bypass the dependence on
Akt signaling. A frequently observed bypass pathway is the MAPK/ERK pathway. Mutations in
genes such as KRAS and BRAF can lead to constitutive activation of the MAPK pathway,
rendering cells less sensitive to Akt inhibition.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Downstream Akt
Targets (e.g., p-GSK3p, p-PRAS40)

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.glpbio.com/gsk2141795.html
https://www.researchgate.net/figure/Effect-of-GSK2141795-on-AKT-signaling-and-growth-inhibition-in-human-cancer-cell-lines-A_fig1_263514573
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Possible Cause Troubleshooting Step

GSK2141795 may degrade in agueous

solutions over time. Prepare fresh working
Compound Instability solutions from a frozen stock for each

experiment. Avoid prolonged storage of diluted

solutions in cell culture media.

The effective concentration of GSK2141795 can
vary significantly between cell lines. Perform a
Incorrect Concentration dose-response experiment to determine the
optimal concentration for your specific cell line.
Start with a broad range (e.g., 10 nM to 10 uM).

Your cell line may have intrinsic resistance
mechanisms, such as mutations in KRAS or
BRAF, which activate bypass signaling

Cell Line Resistance pathways.[3] Verify the mutation status of your
cell line and consider co-treatment with an
inhibitor of the relevant bypass pathway (e.g., a
MEK inhibitor).

Problems with protein extraction, transfer, or
antibody quality can lead to unreliable results.
Ensure complete protein extraction using
] appropriate lysis buffers with protease and

Western Blotting Issues S ] o )
phosphatase inhibitors. Verify efficient protein
transfer using Ponceau S staining. Use
validated antibodies for p-Akt and its

downstream targets.

Issue 2: Paradoxical Increase in Akt Phosphorylation (p-
Akt) at Ser473 and Thr308

This is a known phenomenon with ATP-competitive Akt inhibitors.[2]
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Possible Cause Interpretation and Next Steps

Inhibition of Akt activity can relieve negative
feedback loops that normally suppress
upstream signaling. For example, inhibition of
) ) the Akt/mTORC1/S6K pathway can lead to the

Feedback Loop Disruption o ) )
reactivation of receptor tyrosine kinases (RTKSs),
resulting in increased PI3K activity and
subsequent phosphorylation of the now-inhibited

Akt protein.[7][8]

Despite the increase in p-Akt levels, the catalytic
activity of Akt is still inhibited by GSK2141795.
To confirm on-target activity, assess the
phosphorylation status of downstream Akt
substrates such as PRAS40 (at Thr246) or
GSK3p (at Ser9).[2] A decrease in the

phosphorylation of these substrates indicates

Confirmation of On-Target Activity

successful inhibition of Akt signaling.

When assessing the efficacy of GSK2141795, it
] ] ) ) is more reliable to measure the phosphorylation
Experimental Design Consideration
of downstream targets rather than the

phosphorylation of Akt itself.

Issue 3: High Variability in Cell Viability Assays (e.g.,
MTT, MTS)
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Possible Cause

Troubleshooting Step

Compound Precipitation

GSK2141795 has limited solubility in aqueous
solutions. High concentrations in cell culture
media may lead to precipitation, resulting in
inconsistent effective concentrations. Visually
inspect your culture plates for any signs of
precipitation. Prepare working solutions by
serially diluting the DMSO stock in media and

mix thoroughly.

Time-Dependent Effects

The IC50 value of a compound can vary
depending on the duration of treatment.[9][10]
Standardize the incubation time for all
experiments. Consider performing a time-course
experiment (e.g., 24, 48, 72 hours) to determine
the optimal endpoint for your cell line and

experimental question.

Cell Seeding Density

Cell density can influence the response to drug
treatment. Ensure a consistent and optimal cell

seeding density for all experiments.

Assay-Specific Artifacts

Some compounds can interfere with the
chemistry of viability assays (e.g., by reducing
MTT). If you suspect assay interference,
consider using an alternative viability assay that
relies on a different detection principle (e.g.,
ATP-based assays like CellTiter-Glo).

Data Presentation

Enzymatic Inhibition of Akt Isoforms by GSK2141795
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Target ICso (NM) Ki (nM)
Aktl 180 16

Akt2 328 49

Akt3 38 5

Data compiled from multiple

sources.[1]

Reported ECso Values for Anti-Proliferative Effect of

~SK2141795 in Vari : ~ell Li

Cell Line Cancer Type ECso (M)
BT474 Breast Cancer ~0.1
LNCaP Prostate Cancer ~0.5

Note: ECso values can vary
based on experimental
conditions. It is recommended
to determine the ECso for your
specific cell line and assay

conditions.[3]

Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
and Downstream Targets

e Cell Lysis:

o Culture cells to 70-80% confluency and treat with GSK2141795 at the desired
concentrations for the specified time.

o Wash cells twice with ice-cold PBS.
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o Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
[11]

o Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30
minutes.

o Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

o Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
Sample Preparation and SDS-PAGE:

o Normalize protein concentrations for all samples.

o Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

o Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-PAGE gel.

Protein Transfer:

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting:

o

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

o Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-
PRAS40 (Thr246), total PRAS40, p-GSK3[ (Ser9), and total GSK3[ overnight at 4°C with
gentle agitation.[12]

o Wash the membrane three times with TBST for 5-10 minutes each.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.
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o Wash the membrane again three times with TBST.

o Detection:

o Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the
protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay

o Cell Seeding:

o Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

e Compound Treatment:
o Prepare serial dilutions of GSK2141795 in culture medium.

o Remove the old medium from the wells and add the medium containing different
concentrations of GSK2141795. Include a vehicle control (DMSO).

o Incubate the plate for the desired treatment duration (e.g., 72 hours).
e MTT Addition:

o Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

o Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
e Solubilization:

o Add an equal volume of solubilization solution (e.g., DMSO or a solution of SDS in HCI) to
each well.

o Pipette up and down to ensure complete dissolution of the formazan crystals.
e Absorbance Measurement:

o Read the absorbance at 570 nm using a microplate reader.
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o Data Analysis:

o Calculate the percentage of cell viability relative to the vehicle-treated control cells and
plot the dose-response curve to determine the ICso value.

Signaling Pathways and Workflows

Diagram 1: PI3K/Akt Signaling Pathway and Inhibition by
GSK2141795
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9344631/
https://ccrod.cancer.gov/confluence/download/attachments/13076018/9271.pdf
https://www.ncbi.nlm.nih.gov/sites/books/NBK144065/
https://www.benchchem.com/product/b612135#overcoming-experimental-variability-with-gsk2141795
https://www.benchchem.com/product/b612135#overcoming-experimental-variability-with-gsk2141795
https://www.benchchem.com/product/b612135#overcoming-experimental-variability-with-gsk2141795
https://www.benchchem.com/product/b612135#overcoming-experimental-variability-with-gsk2141795
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612135?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

